molecular formula C22H25N5O3S B4911927 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one CAS No. 6048-78-8

2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one

Cat. No.: B4911927
CAS No.: 6048-78-8
M. Wt: 439.5 g/mol
InChI Key: AGVWTPKCAOPWPH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one is a synthetic organic compound that belongs to the class of thiazinanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 3-methylthiazolidine, and 4-pyridin-2-ylpiperazine. The key steps may involve:

    Condensation Reaction: Combining 4-methoxybenzaldehyde with 3-methylthiazolidine under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiazinanone ring.

    Coupling Reaction: The final step involves coupling the thiazinanone with 4-pyridin-2-ylpiperazine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazinanone ring.

    Reduction: Reduction reactions could target the imino group or the carbonyl group.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers may study its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)imino-3-methyl-1,3-thiazinan-4-one: Lacks the pyridin-2-ylpiperazine moiety.

    3-Methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one: Lacks the 4-methoxyphenyl group.

Uniqueness

The presence of both the 4-methoxyphenyl and pyridin-2-ylpiperazine groups in 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-25-20(28)15-18(31-22(25)24-16-6-8-17(30-2)9-7-16)21(29)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,18H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVWTPKCAOPWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387165
Record name 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-78-8
Record name 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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